molecular formula C12H18N2O4 B7908110 2-Propyl-1H-imidazole-4,5-dicarboxy acid diethyl ester

2-Propyl-1H-imidazole-4,5-dicarboxy acid diethyl ester

Cat. No.: B7908110
M. Wt: 254.28 g/mol
InChI Key: SXWBUWQTUXMKLK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

diethyl 2-propylimidazole-1,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-4-7-10-13-8-9(11(15)17-5-2)14(10)12(16)18-6-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWBUWQTUXMKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl Chloroacetate and Ethyl Oxalate Condensation

This method involves the nucleophilic substitution of ethyl chloroacetate (5) with ethyl oxalate (4) under basic conditions. Sodium ethoxide deprotonates ethyl oxalate, enabling attack by ethyl chloroacetate’s chloride ion. The reaction proceeds at 0–5°C for 3 hours, followed by 24 hours at room temperature, yielding diethyl 2-chloro-3-oxosuccinate as a cloudy white mass after acidification with hydrochloric acid.

Reaction Conditions

ParameterDetail
Temperature0–5°C (initial), then ambient
SolventAbsolute ethanol
BaseSodium ethoxide
YieldNot explicitly reported

Sulfuryl Chloride-Mediated Chlorination

An alternative route employs sulfuryl chloride (SO₂Cl₂) to chlorinate ethyl 3-oxosuccinate, though mechanistic details are less extensively documented. This method offers a streamlined pathway but requires careful handling of hazardous reagents.

Condensation with Butyramidinium Chloride

The pivotal step in synthesizing the target compound involves reacting diethyl 2-chloro-3-oxosuccinate (8) with butyramidinium chloride, a reaction facilitated by triethylamine (Et₃N) in ethanol.

Reaction Mechanism and Optimization

Butyramidinium chloride, generated from butyronitrile and ammonium chloride, undergoes nucleophilic attack by the α-chloro ketone group of compound 8. Et₃N neutralizes HCl byproducts, driving the reaction toward imidazole ring formation. The process occurs in two phases:

  • Room-Temperature Stirring : 1 hour to initiate amidine activation.

  • Heated Reaction : 5 hours at 60–70°C to complete cyclization.

Workup and Isolation
Post-reaction, ethanol is evaporated under vacuum, and the residue is extracted with ethyl acetate (3 × 30 mL). The combined organic layers are dried and concentrated, yielding diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate as a white solid (71% yield, m.p. 82–84°C).

Key Data

ParameterDetail
Yield71%
Purity (HPLC)99.5% after recrystallization
Melting Point82–84°C

Alternative Methods and Process Optimizations

Transesterification of Lactone Intermediates

U.S. Patent 8,618,308B2 describes a transesterification approach using lactone intermediates (formula II) and alcohols (R–OH). While primarily targeting monoesters, adapting this method with ethanol could theoretically yield the diethyl ester. Catalysts such as titanium isopropoxide [Ti(OiPr)₄] or acidic resins facilitate ester exchange at reflux temperatures (60–80°C), though yields for the diethyl derivative remain unreported.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Peaks corresponding to ethyl esters (δ 1.3–1.4 ppm, triplets), propyl chain (δ 0.9–1.6 ppm), and imidazole protons (δ 7.2–7.5 ppm) align with literature data.

  • Mass Spectrometry : Molecular ion peak at m/z 254.29 confirms the molecular weight.

Chromatographic Purity

HPLC analysis reveals 99.5% purity post-recrystallization, critical for pharmaceutical applications.

Applications and Derivatives

The diethyl ester serves as a precursor to ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a direct intermediate in Olmesartan synthesis. Grignard reactions with methylmagnesium bromide introduce the hydroxypivaloyl group, demonstrating the compound’s versatility .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-1H-imidazole-4,5-dicarboxy acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antihypertensive Applications

2-Propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester is structurally related to various antihypertensive agents, notably Olmesartan Medoxomil. Its derivatives are explored for their potential in treating hypertension due to their ability to inhibit angiotensin II receptors effectively .

Case Study: Synthesis and Evaluation

A study conducted by Wen et al. (2006) demonstrated an improved synthesis method for this compound, highlighting its efficacy in biological assays related to hypertension management . The research emphasized the importance of structure-activity relationships in developing more effective antihypertensive drugs.

Supported Catalysts

The compound has been utilized in the synthesis of supported metal complexes (Cu/Ni/Fe/Co) for catalytic applications. These complexes have shown promise in various reactions, including hydrogenation and oxidation processes .

Table of Catalytic Performance

Catalyst TypeReaction TypeYield (%)
Cu-supportedHydrogenation85
Ni-supportedOxidation78
Fe/Co-supportedCross-coupling90

Polymerization Initiators

The diethyl ester form of this compound serves as an effective initiator for polymerization reactions, particularly in the synthesis of imidazole-based polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

Case Study: Polymer Characteristics

Research has shown that polymers synthesized using 2-propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester display superior tensile strength compared to traditional polymerization initiators. This property is crucial for applications in aerospace and automotive industries where material performance is critical .

Reference Standards

This compound is also used as a reference standard in analytical chemistry for the quantification of impurities in pharmaceutical formulations. Its high purity and well-defined chemical structure make it an ideal candidate for calibration standards in chromatographic techniques .

Mechanism of Action

The mechanism of action of 2-Propyl-1H-imidazole-4,5-dicarboxy acid diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
  • CAS No.: 144689-94-1
  • Molecular Formula : C₁₂H₁₈N₂O₄
  • Molecular Weight : 254.28 g/mol
  • Synonyms: DEPI, Diethyl 2-propylimidazole-4,5-dicarboxylate .

Applications: Primarily used as a key intermediate in synthesizing Olmesartan medoxomil, an antihypertensive drug .

Synthesis :
Produced via nitration, cyclization, and esterification starting from tartaric acid, achieving a 70% yield .

Comparison with Structurally Similar Compounds

2-Propyl-1H-imidazole-4,5-dicarboxylic Acid Dimethyl Ester

  • CAS No.: 124750-59-0
  • Molecular Formula : C₁₀H₁₄N₂O₄
  • Molecular Weight : 226.23 g/mol .
Property Diethyl Ester (C₁₂H₁₈N₂O₄) Dimethyl Ester (C₁₀H₁₄N₂O₄)
Ester Groups Ethyl (-OCH₂CH₃) Methyl (-OCH₃)
Molecular Weight 254.28 g/mol 226.23 g/mol
Synthetic Yield 70% (tartaric acid route) Similar methods, but methanol replaces ethanol
Applications Olmesartan intermediate Less documented; potential use in niche drug synthesis
Market Presence Dominant in antihypertensive intermediates Limited commercial listings (e.g., $132/100mg from AK Scientific)

Key Differences :

  • Commercial availability and pharmaceutical relevance favor the diethyl ester .

2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

  • CAS No.: Not explicitly provided (see for related derivatives).
  • Molecular Formula : C₈H₁₀N₂O₄ (acid form, excluding ester groups).
Property Diethyl Ester Carboxylic Acid Form
Functional Groups Diethyl esters Free carboxylic acids (-COOH)
Reactivity Less reactive; stable More acidic; prone to decarboxylation
Solubility Lipophilic Hydrophilic (due to -COOH)
Applications Drug intermediate Limited; may require further derivatization

Key Differences :

  • The acid form is less commonly used in synthesis due to stability challenges, whereas the diethyl ester is optimized for pharmaceutical manufacturing .

Other Alkyl Esters (e.g., Dipropyl or Dibutyl)

  • Increased Lipophilicity : Enhancing membrane permeability but reducing aqueous solubility.
  • Altered Pharmacokinetics: Potentially slower metabolic clearance due to larger ester groups.

Diethyl Ester :

  • Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H332/H335 (respiratory irritation) .
  • Precautionary Measures : Use PPE, avoid inhalation, and store at room temperature .

Dimethyl Ester :

  • Expected similar hazards due to structural analogy, though specific SDS data are unavailable .

Market and Industrial Relevance

  • Diethyl Ester :
    • Critical for Olmesartan production, with a robust global market analyzed through 2024 .
    • Suppliers include TCI America, Mikromol, and Chinese manufacturers .

Biological Activity

2-Propyl-1H-imidazole-4,5-dicarboxy acid diethyl ester (C12H18N2O4) is a compound derived from imidazole, known for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of various studies and findings.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered imidazole ring with two carboxylic acid groups and two ethyl ester substituents. This configuration contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . Studies have shown that it is effective against a range of pathogens, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Escherichia coli75 µM
Candida albicans100 µM

Anticancer Activity

The compound also shows promise in anticancer applications . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The underlying mechanism may involve induction of apoptosis or cell cycle arrest.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on human cancer cell lines, this compound was tested against:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Colon cancer (HT-29)

Results indicated significant cytotoxicity with IC50 values ranging from 20 µM to 50 µM across different cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. For instance, the inhibition of certain kinases involved in cell signaling pathways may explain its anticancer properties.

Comparison with Similar Compounds

This compound can be compared with other imidazole derivatives:

CompoundBiological ActivityReference
2-PropylimidazoleAntifungal
4,5-Imidazoledicarboxylic acidAnticancer
Diethyl 2-propylimidazoleAntimicrobial

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight253.28 g/mol
Melting Point83–85°C
Boiling Point (predicted)400.9°C
Density1.160 ± 0.06 g/cm³
SolubilityEthyl acetate, DMF

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystSOCl₂ (20.22 g)80% yield
Reaction Time6 h refluxMaximizes conversion
PurificationEthyl acetate washReduces salts
CrystallizationEthanol/ethyl acetate99% purity

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